4-Chloro-4'-fluorobutyrophenone-d4
Description
Overview of Butyrophenone (B1668137) Derivatives in Organic Synthesis and Analytical Chemistry
Butyrophenones are a class of organic compounds characterized by a butyrophenone structure, which consists of a phenyl ring attached to a ketone and a butyl chain. wikipedia.org This core structure serves as a scaffold for a diverse range of derivatives with various substituents. wikipedia.org Many butyrophenone derivatives have found significant applications in medicinal chemistry and are used in the treatment of various psychiatric disorders. wikipedia.orgnih.govacs.org
In organic synthesis, butyrophenone and its derivatives are valuable intermediates for the preparation of more complex molecules. ganeshremedies.com Their chemical reactivity allows for a variety of transformations, making them versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.govacs.org
In analytical chemistry, butyrophenone derivatives are often the target of analysis in various matrices, including biological fluids and environmental samples. The development of robust analytical methods for the detection and quantification of these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and environmental assessment. The use of deuterated analogs, such as 4-Chloro-4'-fluorobutyrophenone-d4, as internal standards is essential for achieving the high accuracy and precision required in these analyses. marquette.edu
Rationale for Focused Research on this compound as a Model Compound
The focused research on this compound stems from its utility as a labeled internal standard for the quantification of its non-deuterated counterpart, 4-Chloro-4'-fluorobutyrophenone (B134399), and other related butyrophenone derivatives. lgcstandards.com The presence of four deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, allowing for its clear differentiation from the unlabeled analyte in mass spectrometric analysis. lgcstandards.com
The chemical structure of 4-Chloro-4'-fluorobutyrophenone, featuring a chlorinated butyl chain and a fluorinated phenyl ring, makes it a relevant model compound for studying the metabolism and environmental fate of halogenated aromatic compounds. chemicalbook.comsigmaaldrich.com The use of its deuterated analog facilitates precise quantification in such studies, enabling researchers to gain a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this class of compounds. acs.org
Furthermore, the synthesis and application of this compound contribute to the broader field of stable isotope chemistry and its application in analytical sciences. The development of efficient methods for the selective incorporation of deuterium and the validation of its use as an internal standard provide valuable knowledge and tools for the wider scientific community. marquette.edu
Properties
CAS No. |
1814904-27-2 |
|---|---|
Molecular Formula |
C₁₀H₆D₄ClFO |
Molecular Weight |
204.66 |
Synonyms |
4-Chloro-1-(4-fluorophenyl-2,3,5,6-d4)-1-butanone; 1-Chloro-4-(4-fluorophenyl-2,3,5,6-d4)-4-oxobutane; 3-(4-Fluorobenzoyl-2,3,5,6-d4)propyl Chloride; 3-(4-Fluorophenylcarbonyl)-1-chloropropane-d4; 3-(p-Fluorobenzoyl)propyl-d4 Chloride; 3-Chloropropyl |
Origin of Product |
United States |
Chemical Profile and Synthetic Methodologies
Elucidation of the Chemical Structure and Isotopic Labeling
4-Chloro-4'-fluorobutyrophenone-d4 is a deuterated analog of 4-Chloro-4'-fluorobutyrophenone (B134399). Its chemical structure consists of a butyrophenone (B1668137) core with a chlorine atom attached to the fourth carbon of the butyl chain and a fluorine atom at the para-position of the phenyl ring. The isotopic labeling involves the substitution of four hydrogen atoms on the fluorophenyl ring with deuterium (B1214612) atoms. lgcstandards.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4-Chloro-1-(4-fluorophenyl-2,3,5,6-d4)-1-butanone |
| CAS Number | 1814904-27-2 |
| Molecular Formula | C₁₀H₆D₄ClFO |
| Molecular Weight | 204.66 g/mol |
| Unlabeled CAS Number | 3874-54-2 |
Physicochemical Properties
The physicochemical properties of this compound are very similar to its non-deuterated analog due to the subtle nature of isotopic substitution. The primary difference lies in its molecular weight.
Table 2: Physicochemical Properties of 4-Chloro-4'-fluorobutyrophenone (Non-deuterated)
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClFO sigmaaldrich.com |
| Molecular Weight | 200.64 g/mol sigmaaldrich.com |
| Appearance | Liquid sigmaaldrich.comactylis.com |
| Density | 1.22 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.5255 sigmaaldrich.com |
Synthetic Pathways and Challenges in Deuterium Incorporation
The synthesis of 4-Chloro-4'-fluorobutyrophenone typically involves the Friedel-Crafts acylation of fluorobenzene (B45895) with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com
The incorporation of deuterium into the fluorophenyl ring to produce this compound presents specific synthetic challenges. Methods for selective deuterium labeling often involve using deuterated starting materials or employing specific deuteration reagents. One common approach is the use of deuterated fluorobenzene in the Friedel-Crafts acylation reaction.
Challenges in deuterium incorporation include achieving high isotopic purity and regioselectivity. It is crucial to ensure that the deuterium atoms are incorporated at the desired positions and that the final product has a high percentage of the d4 species with minimal presence of partially deuterated or non-deuterated molecules. marquette.edu Purification techniques such as chromatography are often necessary to isolate the desired deuterated compound with high purity. chemicalbook.com
Advanced Analytical Applications of 4 Chloro 4 Fluorobutyrophenone D4
Utilization as an Internal Standard in Quantitative Mass Spectrometry
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry for their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection. scispace.com 4-Chloro-4'-fluorobutyrophenone-d4, as a deuterated analog, is particularly valuable in the quantification of butyrophenone-class antipsychotics, such as haloperidol (B65202). nih.govcore.ac.uk
Applications in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Quantification
In LC-MS/MS, this compound is added to samples at a known concentration to serve as a reference compound. Since it has nearly identical physicochemical properties to its non-deuterated counterpart and related analytes, it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. scispace.com This co-elution is crucial for compensating for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement. nih.gov
For instance, in the quantification of haloperidol in human plasma, the use of a deuterated internal standard allows for the construction of a reliable calibration curve, leading to accurate determination of the drug's concentration. nih.govnih.gov The mass spectrometer can differentiate between the analyte and the internal standard based on their different mass-to-charge ratios (m/z), while the ratio of their peak areas is used for quantification.
Table 1: Representative LC-MS/MS Parameters for Quantification using this compound
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyte Transition (e.g., Haloperidol) | m/z 376.2 → 165.1 |
| Internal Standard Transition | m/z 205.7 → 123.1 |
Role in Gas Chromatography-Mass Spectrometry (GC-MS) for Analytical Purity Assessment
While less common for bioanalytical applications of butyrophenones, GC-MS is a powerful technique for assessing the analytical purity of pharmaceutical compounds and for identifying and quantifying impurities. In this context, this compound can be used as an internal standard to ensure the accuracy and reproducibility of methods for determining related substances in the API or final drug product. nih.gov Its use helps to correct for variations in derivatization efficiency, injection volume, and thermal degradation that can occur in the GC inlet. researchgate.net
Enhancement of Analytical Precision and Accuracy in Complex Matrices
Biological matrices such as plasma, serum, and urine are inherently complex and can significantly impact the ionization of an analyte, a phenomenon known as the matrix effect. nih.gov This can lead to poor precision and accuracy in quantitative analysis. The use of a SIL internal standard like this compound is one of the most effective strategies to mitigate these effects. scispace.com Because the internal standard and the analyte are affected by the matrix in the same way, the ratio of their responses remains constant, leading to more reliable and reproducible results. nih.gov
Table 2: Illustrative Data on Precision and Accuracy Improvement with a Deuterated Internal Standard
| Analyte Concentration (ng/mL) | Precision (%RSD) without IS | Precision (%RSD) with IS | Accuracy (%) without IS | Accuracy (%) with IS |
| Low QC (5 ng/mL) | 12.5 | 4.8 | 85.2 | 98.5 |
| Mid QC (50 ng/mL) | 10.2 | 3.5 | 88.9 | 101.2 |
| High QC (500 ng/mL) | 9.8 | 2.9 | 90.1 | 99.8 |
Method Development and Validation in Preclinical Bioanalysis
The development and validation of bioanalytical methods are crucial steps in preclinical drug development to ensure that the data generated from pharmacokinetic and toxicokinetic studies are reliable. science.gov this compound plays a key role in these processes.
Construction of Calibration Curves and Limit of Quantification Determination
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte in a series of calibration standards. unc.edu The use of this compound ensures the linearity of this curve over a wide concentration range. The limit of quantification (LOQ) is defined as the lowest concentration of the analyte on the calibration curve that can be determined with acceptable precision and accuracy. chromforum.orgresearchgate.net A well-defined LOQ is essential for accurately measuring low concentrations of a drug, particularly at later time points in a pharmacokinetic study.
Table 3: Representative Calibration Curve and LOQ Data
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision at LOQ (%RSD) | < 15% |
| Accuracy at LOQ (%) | 90-110% |
Evaluation and Mitigation of Matrix Effects in Quantitative Assays
During method validation, the potential for matrix effects is thoroughly investigated. This is typically done by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of this compound helps to normalize for these effects. nih.gov If significant matrix effects are still observed, further optimization of the sample preparation and chromatographic conditions may be necessary. The internal standard-normalized matrix factor is a key parameter evaluated during validation to ensure that the method is robust and reliable for the analysis of study samples. scispace.com
Assessment of Analytical Method Robustness and Reproducibility
The reliability of an analytical method hinges on its robustness and reproducibility, particularly when quantifying trace-level compounds in complex matrices. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability of the method to yield consistent results across different laboratories, analysts, or instruments. The use of a stable, isotopically labeled internal standard like this compound is fundamental to achieving and demonstrating both of these critical attributes.
In quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an ideal internal standard for its non-deuterated analog, 4-Chloro-4'-fluorobutyrophenone (B134399). medchemexpress.com Because the deuterated standard is chemically identical to the analyte of interest but has a different mass, it co-elutes and experiences similar ionization and fragmentation patterns in the mass spectrometer. This co-behavior allows it to compensate for variations in sample preparation, injection volume, and instrument response.
The assessment of method robustness involves systematically varying parameters such as the pH of the mobile phase, column temperature, and flow rate to observe any impact on the analytical results. A method is considered robust if the quantification of the target analyte, relative to the constant concentration of the deuterated internal standard, remains within acceptable limits of variability.
For instance, in the development of a sensitive GC-MS method for a structurally related compound, 4-chloro-1-butanol, an internal standard was employed to ensure accuracy and precision. nih.gov The validation of such a method typically includes evaluating its performance across a range of concentrations. The accuracy, often determined by spike recovery experiments, and precision, measured as the relative standard deviation (RSD), are key indicators of a method's reproducibility. nih.gov A low RSD value in repeatability tests indicates a high degree of precision. nih.gov The use of this compound would be integral to similar validation studies for methods targeting butyrophenone-based compounds.
The following table outlines typical parameters evaluated during the assessment of method robustness and reproducibility, where an internal standard like this compound would be critical.
| Parameter | Typical Variation | Acceptance Criteria (Example) | Role of this compound |
| Robustness | |||
| Column Temperature | ± 5 °C | RSD < 15% | Compensates for slight shifts in retention time and peak shape. |
| Mobile Phase Composition | ± 2% organic phase | RSD < 15% | Corrects for variations in ionization efficiency. |
| Flow Rate | ± 10% | RSD < 15% | Normalizes the signal intensity against fluctuations in analyte delivery. |
| Reproducibility | |||
| Inter-analyst Variability | Different analysts | RSD < 20% | Minimizes the impact of operator-dependent variations in sample handling. |
| Inter-instrument Variability | Different instruments | RSD < 20% | Accounts for differences in instrument sensitivity and source conditions. |
| Inter-day Precision | Analysis on different days | RSD < 20% | Ensures long-term reliability of the method by correcting for temporal drifts. |
This table is illustrative and based on general principles of analytical method validation.
Applications in Environmental and Forensic Analytical Chemistry
The unique properties of this compound make it a valuable tool in the fields of environmental and forensic analytical chemistry, where precise and reliable quantification of specific chemical entities is paramount.
Quantification of Emerging Contaminants and Related Structural Analogs
Emerging contaminants (ECs) are compounds that are not commonly monitored but have the potential to enter the environment and cause adverse ecological or human health effects. wrc.org.za This diverse group includes pharmaceuticals, industrial chemicals, personal care products, and their degradation byproducts. wrc.org.zaazurewebsites.net Butyrophenones, a class of compounds used as antipsychotic drugs and as intermediates in chemical synthesis, can enter the environment through wastewater effluent. actylis.comoctanexlabs.com
The quantification of these compounds in environmental matrices like surface water, groundwater, and wastewater is a significant analytical challenge due to their typically low concentrations and the complexity of the sample matrix. wrc.org.zawrc.org.za Analytical methods such as GC-MS and LC-MS/MS are commonly employed for the detection and quantification of ECs. azurewebsites.net
In this context, this compound is an ideal internal standard for the quantification of its non-labeled counterpart or other structurally similar butyrophenone (B1668137) analogs that may be identified as emerging contaminants. The addition of a known amount of the deuterated standard at the beginning of the sample preparation process allows for the correction of analyte losses during extraction and clean-up steps, as well as for matrix effects that can suppress or enhance the analyte signal during analysis. This ensures a high degree of accuracy and precision in the final reported concentrations.
The table below lists classes of emerging contaminants and highlights where butyrophenone analogs, and therefore this compound as a standard, would be relevant.
| Class of Emerging Contaminant | Examples | Relevance of Butyrophenone Analysis |
| Pharmaceuticals | Antibiotics, Antiretrovirals, Antidepressants, Antipsychotics azurewebsites.net | The parent compound, 4-Chloro-4'-fluorobutyrophenone, is an intermediate in the synthesis of antipsychotic drugs like Haloperidol. lgcstandards.com |
| Industrial Chemicals | Solvents, Plasticizers, Flame Retardants wrc.org.za | Butyrophenone derivatives can be used as intermediates in various industrial chemical syntheses. |
| Personal Care Products | Disinfectants, Preservatives wrc.org.za | While less common, synthetic intermediates could potentially be found as impurities in raw materials. |
Standard for Impurity Profiling and Reference Material Development
In the pharmaceutical industry, the control of impurities in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. 4-Chloro-4'-fluorobutyrophenone is known to be an intermediate in the synthesis of several APIs. octanexlabs.com As such, it can be present as a process-related impurity in the final drug product. The analysis of such impurities, especially those that may be genotoxic, requires highly sensitive and specific analytical methods. nih.gov
This compound plays a crucial role as a standard in the development and validation of these methods. By using the deuterated compound as an internal standard, analysts can achieve the low detection and quantification limits required for impurity analysis, often in the parts-per-million (ppm) range. nih.gov It ensures that the quantification is accurate, even at these trace levels.
Furthermore, this compound is an essential component in the development of certified reference materials (CRMs). CRMs are highly characterized materials that are used to calibrate analytical instruments and to validate analytical methods. By incorporating a precise amount of this compound into a CRM containing the non-deuterated impurity, a reliable standard is created for quality control laboratories to ensure the accuracy of their own impurity testing. LGC Standards, a provider of reference materials, lists both the deuterated and non-deuterated forms, highlighting their roles in providing certified reference materials for accurate and reliable data analysis. lgcstandards.comlgcstandards.com
Mechanistic and Isotopic Effects Studies Involving 4 Chloro 4 Fluorobutyrophenone D4
Investigation of Deuterium (B1214612) Isotope Effects on Chemical Reaction Kinetics
The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction if the C-H bond is broken or formed in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for studying reaction mechanisms. The KIE is typically expressed as the ratio of the rate constant for the non-deuterated compound (kH) to the rate constant for the deuterated compound (kD).
In the context of 4-Chloro-4'-fluorobutyrophenone-d4, the deuterium atoms are placed on the butyryl chain. If this compound is used to synthesize a larger molecule, such as an analog of haloperidol (B65202), any subsequent reaction involving the cleavage of a C-D bond on this chain will be slower than the corresponding C-H bond cleavage. chem-station.com For instance, the metabolism of many drugs is carried out by cytochrome P450 (CYP) enzymes, which often involves a hydrogen atom abstraction step.
Research has shown that a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least a partially rate-limiting step in many P450 reactions. The replacement of hydrogen with deuterium minimally affects the compound's basic chemical properties but gives rise to a clear KIE. chem-station.com The stronger C-D bond requires more energy to break, resulting in a slower reaction rate. nih.gov
Table 1: Hypothetical Kinetic Isotope Effect in the Cytochrome P450-Mediated Oxidation of a Butyrophenone (B1668137) Derivative
This interactive table illustrates the expected impact on reaction rates when a C-H bond cleavage is the rate-limiting step.
| Substrate | Rate-Limiting Step | Rate Constant (k) | Kinetic Isotope Effect (kH/kD) | Implication |
| Non-deuterated Butyrophenone | C-H bond cleavage | kH | N/A | Baseline reaction rate. |
| Deuterated Butyrophenone (d4) | C-D bond cleavage | kD | 2-7 | The observed slowdown confirms C-H/C-D bond cleavage is kinetically significant. |
Note: The KIE values are typical for primary deuterium effects and serve as an illustrative example.
Elucidation of Reaction Mechanisms through Deuterium Labeling
Deuterium labeling is a definitive method for tracing the path of atoms through a complex reaction sequence. researchgate.net By using this compound as a starting material, a deuterium-labeled "tag" is incorporated into the backbone of the final product. The position and retention of this tag in subsequent products or metabolites provide unambiguous evidence for proposed reaction mechanisms.
For example, haloperidol, which is synthesized from 4-chloro-4'-fluorobutyrophenone (B134399), undergoes extensive metabolism in the liver. google.comnews-medical.net Two major pathways are the reduction of the ketone and the oxidative N-dealkylation to form 4-fluorophenyl-(4-piperidinyl)methanone (CPHP) and 4-fluorobenzoylpropionic acid (FBPA). pharmgkb.org
By synthesizing haloperidol using this compound, researchers can analyze the metabolites using mass spectrometry.
If the reduced haloperidol metabolite retains the full d4 label, it confirms that the butyryl chain was not the site of oxidation.
The detection of deuterated FBPA would confirm that this metabolite originates from the butyrophenone portion of the parent drug.
Conversely, the absence of deuterium in certain fragments can indicate which bonds were broken.
Table 2: Expected Deuterium Retention in Haloperidol Metabolites Derived from a d4-Precursor
This table outlines how deuterium labeling helps to confirm metabolic pathways.
| Metabolite | Metabolic Pathway | Expected Deuterium Content | Mechanistic Insight |
| Reduced Haloperidol | Ketone Reduction | d4 | The ketone is reduced, but the deuterated chain remains intact. |
| CPHP | Oxidative N-dealkylation | d0 | The entire butyrophenone chain is cleaved off, confirming the site of cleavage. |
| FBPA | Oxidative N-dealkylation | d4 | The butyrophenone chain is cleaved and then oxidized, but the core deuterated structure is retained. |
Assessment of Deuterium Incorporation Impact on Molecular Stability and Reactivity
Incorporating deuterium at specific molecular sites can enhance a drug's metabolic stability. nih.gov This strategy, often called "deuterium-reinforced" or "heavy" drug development, leverages the kinetic isotope effect to slow down metabolic degradation. If a C-H bond is a primary site of metabolic attack (a metabolic "soft spot"), replacing it with a C-D bond can make the molecule more robust. princeton.edu
The improved stability of the deuterium-carbon bond can be six to ten times greater than the carbon-hydrogen counterpart, making the molecule more resistant to metabolic enzymes. nih.gov This can lead to several desirable pharmacokinetic outcomes:
Longer Half-Life: The drug remains in the body for a longer period.
Reduced Metabolite Load: Formation of potentially reactive or toxic metabolites is decreased.
If the butyryl chain of a drug synthesized from 4-Chloro-4'-fluorobutyrophenone was a key site for metabolic breakdown, using the d4 version could significantly improve its profile.
Table 3: Illustrative Pharmacokinetic Parameters of a Hypothetical Drug Synthesized with Deuterated vs. Non-Deuterated Precursor
This interactive table demonstrates the potential impact of deuteration on a drug's pharmacokinetic profile.
| Compound Version | Metabolic Site | Half-Life (t½) | Clearance (CL) | Area Under Curve (AUC) |
| Standard (H4) | Butyryl Chain | 8 hours | 15 L/hr | 500 ng·h/mL |
| Deuterated (d4) | Butyryl Chain | 14 hours | 8.5 L/hr | 880 ng·h/mL |
Note: Data are hypothetical and for illustrative purposes to show the potential effect of deuteration on metabolic stability.
Applications in in Vitro Biotransformation Research
In Vitro Metabolic Stability Assessment using 4-Chloro-4'-fluorobutyrophenone-d4 as an Analytical Tool
Metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound, a key parameter in predicting its in vivo half-life and oral bioavailability. The use of a deuterated internal standard like this compound is instrumental in achieving reliable and reproducible results in these assays.
Liver microsomes and hepatocytes are the two most common in vitro systems used to assess the metabolic stability of xenobiotics. youtube.comcreative-bioarray.com Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions. evotec.com Hepatocytes, being intact liver cells, contain the full complement of both phase I and phase II metabolic enzymes and transport proteins, offering a more comprehensive model of hepatic metabolism. youtube.com
In a typical metabolic stability assay, the parent compound (in this case, 4-Chloro-4'-fluorobutyrophenone) is incubated with either liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism). evotec.com At specific time points, aliquots of the incubation mixture are taken, and the metabolic reaction is quenched. To accurately quantify the remaining parent compound, a known concentration of this compound is added to each sample as an internal standard. The ratio of the peak area of the analyte to the internal standard is then used to determine the concentration of the parent compound, correcting for any sample loss or variability during sample preparation and analysis.
Table 1: Typical Components of an In Vitro Metabolic Stability Assay
| Component | Function |
| Test Compound | The compound of interest being evaluated for metabolic stability. |
| In Vitro System | Liver microsomes or hepatocytes containing metabolic enzymes. |
| Cofactors | e.g., NADPH, UDPGA; required for enzymatic activity. |
| Buffer Solution | Maintains optimal pH for enzymatic reactions. |
| Internal Standard | e.g., this compound; for accurate quantification. |
The data generated from these in vitro assays, often conducted with microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) and humans, allows for an assessment of interspecies differences in metabolism. evotec.com
Table 2: Key Parameters Determined from In Vitro Metabolic Stability Assays
| Parameter | Description | Importance |
| In Vitro Half-Life (t½) | Time required for 50% of the compound to be metabolized. | Indicates the speed of metabolic degradation. |
| In Vitro Intrinsic Clearance (CLint) | The intrinsic ability of the liver enzymes to metabolize a drug. | Used to predict in vivo hepatic clearance. |
Beyond assessing the rate of metabolism, in vitro systems are used to identify the metabolic pathways of a compound. The metabolites of 4-Chloro-4'-fluorobutyrophenone (B134399) can be generated by incubating it with liver microsomes or hepatocytes. The resulting mixture is then analyzed by high-resolution mass spectrometry. While direct studies on the metabolites of 4-Chloro-4'-fluorobutyrophenone are not extensively published, the use of deuterated substrates can aid in the identification of novel metabolites. For instance, the use of deuterated ketamine in microsomal incubations facilitated the identification of its phenolic metabolites. nih.gov A similar approach could be applied to this compound to distinguish its metabolites from endogenous components in the complex matrix.
Enzyme Inhibition Profiling and Mechanistic Studies in Cell-Free Systems
Cell-free systems, particularly those containing recombinant human CYP enzymes, are employed to determine which specific enzymes are responsible for a compound's metabolism and to assess the compound's potential to inhibit these enzymes. Inhibition of key drug-metabolizing enzymes can lead to clinically significant drug-drug interactions.
While there is no specific published research detailing the use of this compound in enzyme inhibition profiling, its non-deuterated counterpart would be the test compound in such assays. In this context, a deuterated version of a known CYP substrate could be used as the probe, with its metabolism being monitored in the presence and absence of the test compound. The accurate quantification of the probe substrate's metabolite, facilitated by a deuterated internal standard, is critical for determining the inhibitory potential (e.g., IC50 value) of the test compound.
Role As a Chemical Building Block and Reference Material in Specialized Organic Synthesis
Precursor in the Synthesis of Structurally Diverse Organic Compoundslgcstandards.com
As a precursor, 4-Chloro-4'-fluorobutyrophenone (B134399) and its deuterated analogue are foundational materials in multi-step synthetic pathways. The molecule's structure, featuring a reactive chlorobutyl chain attached to a fluorinated phenyl ketone, allows for a variety of chemical modifications. lgcstandards.comsigmaaldrich.com This makes it an essential starting point for constructing more complex chemical entities. octanexlabs.com
Synthesis of Novel Butyrophenone (B1668137) Scaffold Analoguessigmaaldrich.com
The compound is a well-established intermediate in the synthesis of numerous butyrophenone analogues, a class of compounds with significant applications in pharmaceuticals. octanexlabs.com The non-deuterated form, 4-Chloro-4'-fluorobutyrophenone, is a documented intermediate for a range of antipsychotic drugs, including Benperidol, Haloperidol (B65202), and Melperone. octanexlabs.com The synthesis typically involves the nucleophilic substitution of the terminal chlorine atom on the butyrophenone chain. This reactivity allows for the introduction of various functional groups and cyclic structures, thereby creating a diverse library of analogues built upon the core butyrophenone scaffold.
Integration into Complex Heterocyclic Systems
The electrophilic nature of the carbon-chlorine bond in 4-Chloro-4'-fluorobutyrophenone facilitates its use in reactions to form complex heterocyclic systems. A notable application is its reaction with various substituted piperidines. For instance, reacting 4-chloro-4'-fluorobutyrophenone with different 4-hydroxypiperidine (B117109) derivatives in the presence of a base like potassium carbonate leads to the formation of more complex piperidino-butyrophenones. google.com This type of reaction, where the butyrophenone moiety is linked to a heterocyclic ring, is a key step in the synthesis of molecules with specific pharmacological profiles. google.com
Application as a Certified Reference Material and Impurity Standardlgcstandards.com
Beyond its role in synthesis, 4-Chloro-4'-fluorobutyrophenone-d4 is highly valued as an analytical standard. It is available as a certified reference material (CRM) from suppliers of chemical standards. lgcstandards.comlgcstandards.com The deuteration provides a distinct mass signature that is easily distinguishable from its non-deuterated counterpart in mass spectrometry-based analyses. medchemexpress.com
Quality Control and Assurance in Chemical Manufacturing Processes
In the manufacturing of active pharmaceutical ingredients (APIs), particularly those derived from butyrophenone, stringent quality control is paramount. actylis.com this compound serves as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). chemicalbook.com By adding a known amount of the deuterated standard to a sample, analysts can accurately quantify the amount of the non-deuterated target compound or related impurities, thereby ensuring the consistency, purity, and quality of the final product. medchemexpress.com Its use is a critical component of quality assurance in pharmaceutical and chemical manufacturing. actylis.com
Emerging Research Areas and Future Perspectives for 4 Chloro 4 Fluorobutyrophenone D4
Advancements in Deuteration Technologies for Enhanced Research Capabilities
The selective replacement of hydrogen with its heavier isotope, deuterium (B1214612), is a cornerstone of modern pharmaceutical and analytical research. Recent breakthroughs in deuteration technologies are paving the way for more efficient and precise synthesis of complex deuterated molecules like 4-Chloro-4'-fluorobutyrophenone-d4, thereby broadening their applications in scientific investigation.
Historically, the synthesis of deuterated compounds was often hampered by harsh reaction conditions and a lack of control over the specific sites of deuterium incorporation. However, contemporary synthetic methodologies have overcome many of these limitations, offering more elegant and efficient routes to these valuable molecules.
Key advancements include:
Catalytic Deuteration: The advent of transition-metal catalysts, particularly those based on iridium, rhodium, and palladium, has revolutionized the field. thieme-connect.commdpi.com These catalysts facilitate a process known as hydrogen isotope exchange (HIE), enabling the highly regioselective placement of deuterium atoms. thieme-connect.comnih.gov This precision is paramount for creating internal standards where the deuterium labels must reside in stable positions, preventing their exchange with hydrogen under analytical conditions. nih.gov
Photoredox Catalysis: This innovative technique employs visible light to drive chemical reactions, including deuteration. rsc.orgnih.govnih.govprinceton.edursc.org Photoredox catalysis can often be conducted under milder conditions than traditional methods, making it compatible with a wider range of sensitive and complex molecules. rsc.orgrsc.org It opens up new possibilities for selective deuteration that were previously difficult to achieve. nih.gov
Enzymatic Deuteration: Biocatalysis, which utilizes enzymes to carry out chemical transformations, is an emerging and powerful tool for deuteration. nih.govresearchgate.net Enzymes can exhibit exceptional selectivity, leading to the precise incorporation of deuterium at specific molecular sites. nih.govresearchgate.net While still a developing field, enzymatic deuteration holds immense promise for the synthesis of highly complex and specifically labeled compounds. nih.govresearchgate.netnih.gov
These technological strides are not only streamlining the synthesis of compounds such as this compound but are also enabling the creation of novel deuterated molecules with enhanced properties for research. The ability to precisely control the location and number of deuterium atoms allows for the fine-tuning of a molecule's characteristics, a critical factor for its application as an internal standard in highly sensitive analytical methods. nih.govresearchgate.net
Potential in Novel Analytical Platform Development and Automation
The distinct mass difference between deuterated compounds and their non-deuterated counterparts makes them indispensable tools in the evolution of new and automated analytical platforms. aptochem.comclearsynth.comscioninstruments.comwisdomlib.org As a deuterated internal standard, this compound is pivotal in this domain, particularly within mass spectrometry-based techniques. aptochem.comclearsynth.comwisdomlib.org
The primary role of deuterated internal standards is in quantitative analysis using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). aptochem.comscioninstruments.comcerilliant.com The co-elution of the deuterated standard with the non-deuterated analyte allows for precise quantification by compensating for variations in sample preparation, injection volume, and ionization efficiency. aptochem.comclearsynth.comscioninstruments.com
The development of cutting-edge analytical platforms is capitalizing on these properties in several ways:
High-Resolution Mass Spectrometry (HRMS): The growing adoption of HRMS in analytical laboratories enables the clear differentiation between the deuterated standard and the analyte, even with a minimal mass difference. This leads to more accurate and reliable quantification, especially at very low concentrations.
Automated Sample Preparation: Deuterated internal standards are fundamental to the development of automated sample preparation workflows. nih.govbiotage.com By introducing the standard at the beginning of the process, any variability introduced by automated extraction or derivatization steps can be normalized, thereby ensuring the accuracy and reproducibility of the results. This is especially critical in high-throughput settings where a large volume of samples is processed daily. biotage.com
Multiplexed Assays: Modern analytical approaches often involve the simultaneous measurement of multiple analytes in a single run, a technique known as multiplexing. The use of a dedicated deuterated internal standard for each analyte is essential for the accuracy of these complex assays. In this context, this compound can serve as an internal standard for the quantification of its non-deuterated analog, haloperidol (B65202), or other related butyrophenone (B1668137) drugs within such multiplexed panels.
The integration of deuterated standards into these sophisticated analytical platforms not only enhances data quality but also unlocks new research avenues. For instance, it facilitates the precise measurement of subtle fluctuations in drug and metabolite concentrations within complex biological matrices, which is crucial for pharmacokinetic and pharmacodynamic studies. kcasbio.com
Integration into High-Throughput Analytical Screening Methodologies
High-throughput screening (HTS) is a fundamental component of modern drug discovery and development, facilitating the rapid evaluation of vast numbers of compounds. The incorporation of deuterated internal standards like this compound is vital for the accuracy and reliability of HTS assays, especially those employing LC-MS for detection. researchgate.netsciex.com
In the fast-paced HTS environment, efficiency is paramount. Automated liquid handlers and robotic systems are employed to prepare and analyze thousands of samples per day. In this high-volume context, the use of an internal standard is indispensable for controlling the inherent variability of these high-speed processes. sciex.com
The contributions of deuterated standards to HTS can be outlined as follows:
Accurate Quantification: In HTS assays designed for quantifying the concentration of a target analyte, the deuterated internal standard provides the foundation for precise measurement. This is particularly crucial in drug metabolism and pharmacokinetic (DMPK) screening, where determining the metabolic rate of a drug candidate is a key parameter.
Miniaturization: A persistent trend in HTS is the reduction of reagent and sample volumes to minimize costs and conserve valuable compounds. The high sensitivity of modern mass spectrometers, coupled with the use of deuterated internal standards, facilitates the development of miniaturized assays that utilize nanoliter or even picoliter volumes.
The integration of this compound and other deuterated compounds into HTS methodologies is a key enabling technology. It furnishes the necessary robustness and accuracy for the reliable screening of large compound libraries, thereby accelerating the pace of drug discovery and other research endeavors.
Computational Chemistry and Molecular Modeling of Deuterated Butyrophenone Derivatives
Computational chemistry and molecular modeling are potent tools for gaining deep insights into the properties and behavior of molecules, including deuterated compounds such as this compound. nih.govnih.gov These computational approaches can complement experimental studies and guide the design of new and improved deuterated standards. nih.gov
A key application of computational chemistry in this area is the investigation of the "isotope effect." The substitution of hydrogen with deuterium can induce subtle but measurable changes in a molecule's chemical and physical properties. rsc.org These effects can be explored using various computational methods:
Quantum Mechanical Calculations: These calculations can determine the vibrational frequencies of a molecule. The difference in these frequencies between the deuterated and non-deuterated versions is related to the kinetic isotope effect—the change in a chemical reaction's rate upon isotopic substitution. This is important for understanding the stability of the deuterium label and for predicting potential chromatographic differences between the analyte and the internal standard.
Molecular Dynamics Simulations: These simulations allow for the study of the dynamic behavior of molecules over time. By simulating the movement of both deuterated and non-deuterated molecules in a solvent or their interaction with a protein, it is possible to understand how deuteration affects their conformation, flexibility, and binding characteristics. nih.gov
Molecular modeling can also be employed to predict the mass spectra of deuterated compounds. By simulating the fragmentation of the molecule within a mass spectrometer, it is possible to anticipate the masses and relative abundances of the resulting fragment ions. This information can be used to optimize mass spectrometer settings for detecting the deuterated standard and to confirm its identity.
The synergy between computational chemistry and experimental data provides a powerful framework for the characterization and application of deuterated compounds. For this compound, these methods can be utilized to:
Confirm the positions of the deuterium labels.
Predict its chromatographic behavior relative to its non-deuterated counterpart.
Understand its fragmentation pattern in the mass spectrometer.
Guide the development of new and improved deuterated standards with optimized properties for specific analytical needs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-Chloro-4'-fluorobutyrophenone-d4, and how can deuterium incorporation be optimized?
- Methodology : The compound is synthesized via Friedel-Crafts acylation. For deuterated analogs (e.g., -d4), deuterated reagents like deuterated toluene (C₆D₅CD₃) or deuterated chlorobutyl chloride should replace standard solvents/reactants. Ensure anhydrous conditions to minimize proton exchange. Post-synthesis, use NMR (¹H and ²H) to verify deuterium incorporation at specific positions .
- Key Considerations : Monitor reaction temperature (e.g., toluene reflux at ~110°C) to avoid side reactions. Isotopic purity can be confirmed via mass spectrometry (e.g., HRMS) .
Q. What analytical techniques are most effective for characterizing this compound, and how do deuterium atoms affect spectral interpretation?
- Methodology :
- NMR : ²H NMR is critical for detecting deuterium positions. ¹H NMR will show reduced signals where deuterium is incorporated.
- IR Spectroscopy : Compare with non-deuterated analogs (e.g., 4-Chloro-4'-fluorobutyrophenone) to identify shifts in C-D stretching (~2100-2200 cm⁻¹) .
- Mass Spectrometry : HRMS or LC-MS can distinguish isotopic clusters (e.g., M+4 for -d4) .
- Data Interpretation : Deuterium may reduce signal intensity in ¹H NMR but improves isotopic tracing in metabolic studies .
Q. How should this compound be stored to ensure stability, and what are the primary degradation pathways?
- Storage Guidelines : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture, as hydrolysis of the ketone group can occur .
- Degradation Analysis : Monitor for chloro-fluorobenzene byproducts via GC-MS. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for deuterated vs. non-deuterated analogs of 4-Chloro-4'-fluorobutyrophenone?
- Experimental Design : Conduct comparative in vivo studies using deuterated (-d4) and non-deuterated forms. Track metabolic half-lives via LC-MS/MS.
- Data Analysis : Isotope effects may reduce metabolic clearance (e.g., C-D bond stability in cytochrome P450 enzymes). Use kinetic isotope effect (KIE) calculations to quantify differences .
Q. What strategies are recommended for optimizing solvent systems in Friedel-Crafts synthesis to minimize byproducts in deuterated analogs?
- Methodology :
- Screen solvents (e.g., deuterated dichloromethane vs. toluene) to assess reaction efficiency.
- Use Lewis acid catalysts (e.g., AlCl₃) in substoichiometric amounts to reduce carbocation rearrangements.
- Byproduct Mitigation : Characterize side products (e.g., chloro-fluorobenzene derivatives) via HPLC with reference standards .
Q. How do isotopic impurities (e.g., residual protons in -d4 analogs) impact pharmacological studies, and how can they be quantified?
- Detection : Use ²H NMR or isotope ratio mass spectrometry (IRMS) to measure deuterium/hydrogen ratios.
- Impact Assessment : Even 5% proton contamination can skew metabolic stability data. Compare activity in deuterated vs. non-deuterated forms using receptor-binding assays .
Q. What computational methods are suitable for modeling the deuterium isotope effects on the compound’s binding affinity to CNS targets?
- Approach : Perform molecular dynamics (MD) simulations with force fields parameterized for deuterium (e.g., CHARMM-D). Compare binding free energies (ΔG) for -d4 and non-deuterated forms.
- Validation : Correlate simulations with in vitro receptor affinity data (e.g., Ki values from radioligand assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
